SAFit1

Description

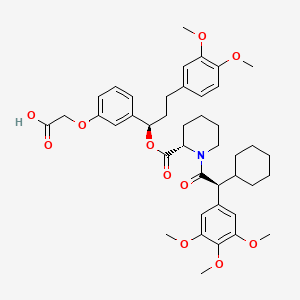

Structure

2D Structure

Properties

IUPAC Name |

2-[3-[(1R)-1-[(2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carbonyl]oxy-3-(3,4-dimethoxyphenyl)propyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H53NO11/c1-48-34-20-18-27(22-35(34)49-2)17-19-33(29-14-11-15-31(23-29)53-26-38(44)45)54-42(47)32-16-9-10-21-43(32)41(46)39(28-12-7-6-8-13-28)30-24-36(50-3)40(52-5)37(25-30)51-4/h11,14-15,18,20,22-25,28,32-33,39H,6-10,12-13,16-17,19,21,26H2,1-5H3,(H,44,45)/t32-,33+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQZPFWOEOOISR-AKTKKGGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCC(=O)O)OC(=O)C3CCCCN3C(=O)C(C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCC(=O)O)OC(=O)[C@@H]3CCCCN3C(=O)[C@@H](C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H53NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SAFit1 Mechanism of Action in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAFit1 is a potent and highly selective small-molecule inhibitor of the FK506-binding protein 51 (FKBP51), a co-chaperone and regulator of the glucocorticoid receptor (GR).[1][2] Emerging research has highlighted the therapeutic potential of this compound, particularly in the context of neuronal cells where it has been shown to robustly promote neurite outgrowth.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound in neuronal cells, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

FKBP51, encoded by the FKBP5 gene, is a peptidyl-prolyl isomerase (PPIase) that plays a critical role in the cellular stress response. It is a key component of the heat shock protein 90 (Hsp90) heterocomplex that modulates the activity of various client proteins, most notably the glucocorticoid receptor (GR).[3][4] By binding to the GR-Hsp90 complex, FKBP51 reduces the receptor's affinity for cortisol and hinders its nuclear translocation, thereby dampening the cellular response to glucocorticoids.[3][4] Given the implication of GR dysregulation in stress-related psychiatric disorders, FKBP51 has emerged as a promising therapeutic target.

This compound is a novel, highly selective inhibitor of FKBP51.[1] Its selectivity for FKBP51 over the closely related homolog FKBP52 is a key feature, as these two proteins often have opposing effects. This guide will delve into the molecular mechanisms through which this compound exerts its effects on neuronal cells, with a particular focus on the signaling cascades that lead to the prominent phenotype of enhanced neurite outgrowth.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound and its effects in neuronal cells.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Ki) for FKBP51 | 4 ± 0.3 nM | In vitro | [1] |

| Binding Affinity (Ki) for FKBP52 | >50,000 nM | In vitro | [1] |

| Neurite Outgrowth Stimulation | Dose-dependent | Primary hippocampal neurons, N2a, SH-SY5Y | [1] |

Core Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of FKBP51. By binding to FKBP51, this compound likely induces a conformational change that prevents its interaction with its client proteins, most notably the GR-Hsp90 complex.

Modulation of the GR-Hsp90 Complex

In its basal state, the glucocorticoid receptor resides in the cytoplasm as part of a multiprotein complex that includes Hsp90 and various co-chaperones, including FKBP51.[3][4] FKBP51's interaction with this complex is thought to "clamp" the receptor in a low-affinity state for its ligand (e.g., cortisol) and impede its translocation to the nucleus upon ligand binding.

This compound, by inhibiting FKBP51, is hypothesized to release this inhibitory clamp on the GR. This would lead to an increased sensitivity of the GR to glucocorticoids, facilitating its nuclear translocation and subsequent regulation of target gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of Glucocorticoid and Glucocorticoid Receptor Interactions on Brain, Spinal Cord, and Glial Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Induced-Fit Mechanism of SAFit1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the induced-fit mechanism of SAFit1, a selective inhibitor of the FK506-binding protein 51 (FKBP51). Here, we delve into the structural and functional basis of this compound's selectivity, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and pathways.

Core Concepts: The Induced-Fit Model of this compound Binding

This compound (Selective Antagonist of FKBP51 by induced fit) achieves its remarkable selectivity for FKBP51 over the structurally similar homolog FKBP52 through a distinct induced-fit mechanism.[1][2][3] This mechanism involves significant conformational changes in the FKBP51 active site upon ligand binding, which are energetically less favorable for FKBP52.[1][3]

The cornerstone of this selectivity is the displacement of the Phenylalanine residue at position 67 (Phe67) within the FK1 domain of FKBP51.[4][5] In its unbound (apo) state, the Phe67 side chain occupies a position that would sterically hinder the binding of this compound. However, the binding of this compound induces a "flip" or "out" conformation of Phe67, creating a transient, hydrophobic binding pocket that accommodates the bulky cyclohexyl group of the inhibitor.[4][5][6] This conformational rearrangement is a key determinant of the high-affinity interaction between this compound and FKBP51. While some studies suggest this "out" conformation may exist in a pre-equilibrium, the binding of this compound significantly stabilizes this state, consistent with an induced-fit model.[7]

Quantitative Analysis of this compound Binding

The potency and selectivity of this compound and its analogs have been quantified through various biophysical assays. The following table summarizes the key binding affinity data.

| Compound | Target | K_i (nM) | K_d (nM) | Assay Method | Reference |

| This compound | FKBP51 | 4 ± 0.3 | - | Fluorescence Polarization | [8] |

| SAFit2 | FKBP51 | 6 | - | Not Specified | |

| iFit1 | FKBP51 (WT) | Weak Affinity | - | Not Specified | [4] |

| iFit1 | FKBP51 (F67V) | High Affinity | - | Not Specified | [4] |

| Macrocycle 13d | FKBP51 | - | 290 | Fluorescence Polarization | [9] |

| Fluorescent analog 14 | FKBP51 | - | 45 ± 7 | Fluorescence Polarization | [9] |

Experimental Protocols

Fluorescence Polarization Assay for Binding Affinity Determination

This protocol outlines the methodology used to determine the binding affinity of this compound for FKBP51.

Objective: To quantify the dissociation constant (K_d) or inhibition constant (K_i) of this compound for FKBP51.

Materials:

-

Purified recombinant FKBP51 protein

-

This compound compound

-

A fluorescently labeled tracer molecule that binds to the FKBP51 active site (e.g., a fluorescein-conjugated analog of the iFit ligand class, SAFit-FL)[10]

-

Assay Buffer: 20 mM HEPES pH 8.0, 150 mM NaCl, 0.015% Triton X-100[10]

-

384-well black, non-binding surface microplates

-

Microplate reader equipped with fluorescence polarization optics

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Prepare a working solution of the fluorescent tracer in Assay Buffer at a constant concentration (e.g., 0.5 nM for SAFit-FL).[10]

-

Prepare a working solution of FKBP51 in Assay Buffer.

-

-

Assay Setup:

-

In a 384-well plate, add a fixed volume of the FKBP51 solution to each well.

-

Add varying concentrations of the this compound competitor to the wells.

-

Add a fixed volume of the fluorescent tracer to all wells.

-

Include control wells containing:

-

Tracer only (for baseline polarization).

-

Tracer and FKBP51 (for maximum polarization).

-

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the microplate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).[11]

-

-

Data Analysis:

-

The polarization values are plotted against the logarithm of the competitor (this compound) concentration.

-

The resulting sigmoidal curve is fitted to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

The IC50 value is then converted to a K_i value using the Cheng-Prusoff equation, which requires knowledge of the K_d of the fluorescent tracer.

-

X-ray Crystallography of the FKBP51-SAFit1 Complex

This protocol provides a general overview of the steps involved in determining the co-crystal structure of FKBP51 in complex with this compound.

Objective: To elucidate the three-dimensional structure of the FKBP51-SAFit1 complex and visualize the induced-fit mechanism.

Materials:

-

Highly purified recombinant FKBP51 protein (FK1 domain is often used)

-

This compound compound

-

Crystallization screening kits and reagents

-

Cryoprotectant solutions

-

X-ray diffraction equipment (synchrotron source preferred)

Procedure:

-

Protein Expression and Purification:

-

The FK1 domain of human FKBP51 is expressed in a suitable expression system (e.g., E. coli).

-

The protein is purified to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).

-

-

Complex Formation:

-

The purified FKBP51 is incubated with an excess of this compound to ensure complete saturation of the binding sites.

-

-

Crystallization:

-

The FKBP51-SAFit1 complex is subjected to high-throughput crystallization screening using various techniques (e.g., sitting-drop or hanging-drop vapor diffusion).

-

Crystallization conditions (e.g., precipitant, pH, temperature) are optimized to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Crystals are cryo-cooled in a suitable cryoprotectant to prevent ice formation.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed, and the structure is solved using molecular replacement, using a known structure of FKBP51 as a search model.

-

The model is refined against the experimental data, and the this compound molecule is built into the electron density map.

-

The final structure is validated and deposited in the Protein Data Bank (PDB). The co-crystal structure of a this compound analog (iFit1) in complex with the FK1 domain of FKBP51 is available under PDB ID: 4TW6.

-

Visualizing the Mechanism and Pathways

To better understand the molecular events and cellular context of this compound action, the following diagrams were generated using Graphviz.

Caption: Induced-fit binding of this compound to FKBP51.

Caption: Workflow for characterizing this compound-FKBP51 interaction.

Caption: Simplified FKBP51-Glucocorticoid Receptor signaling.

References

- 1. The FKBP51 Glucocorticoid Receptor Co-Chaperone: Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FKBP51 – a selective modulator of glucocorticoid and androgen sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Macrocyclic FKBP51 Ligands Define a Transient Binding Mode with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding pocket stabilization by high-throughput screening of yeast display libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

SAFit1: A Selective Inhibitor of FKBP51 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SAFit1, a potent and selective small-molecule inhibitor of the FK506-Binding Protein 51 (FKBP51). FKBP51 is a co-chaperone and peptidyl-prolyl isomerase implicated in various stress-related and metabolic disorders. The high structural homology among FKBP family members has posed a significant challenge for the development of selective inhibitors. This compound represents a breakthrough in this field, achieving remarkable selectivity for FKBP51 over its close homolog FKBP52 and other isoforms. This document details the quantitative binding data of this compound, comprehensive experimental protocols for its characterization, and visual representations of the key signaling pathways it modulates.

Introduction to FKBP51 and the Rationale for Selective Inhibition

The FK506-binding protein 51 (FKBP51) is a ubiquitously expressed protein that plays a crucial role in the regulation of several key cellular processes. As a co-chaperone of the Hsp90 complex, it modulates the activity of steroid hormone receptors, including the glucocorticoid receptor (GR), and is involved in signaling cascades that govern stress response, cell proliferation, and immune function. Dysregulation of FKBP51 has been linked to the pathophysiology of major depressive disorder, anxiety, chronic pain, and metabolic diseases.

The development of therapeutic agents targeting FKBP51 has been hampered by the difficulty in achieving selectivity against the highly homologous FKBP52, which often exerts opposing biological effects. This compound (Selective Antagonist of FKBP51 by induced fit) emerged from efforts to overcome this challenge, offering a powerful tool for dissecting the specific roles of FKBP51 and a promising scaffold for drug development.

Quantitative Data: Binding Affinity and Selectivity of this compound

This compound exhibits high-affinity binding to FKBP51, with a reported inhibition constant (Ki) of 4 ± 0.3 nM[1]. Its selectivity is highlighted by a dramatically weaker affinity for FKBP52, with a Ki greater than 50,000 nM. This remarkable selectivity is attributed to an "induced-fit" mechanism. The binding of this compound to FKBP51 stabilizes a conformational change in the protein's FK1 domain, specifically the outward flip of the Phenylalanine 67 (Phe67) residue. This creates a transient binding pocket that is not favorably formed in FKBP52. While SAFit compounds are highly selective against FKBP52, they can exhibit some affinity for other isoforms like FKBP12 and FKBP12.6[2].

| Ligand | Target | Ki (nM) | Selectivity (over FKBP51) | Reference |

| This compound | FKBP51 | 4 ± 0.3 | - | [1] |

| FKBP52 | > 50,000 | > 12,500-fold | ||

| FKBP12 | Substantial Affinity | Lower than for FKBP51 | [2] | |

| FKBP12.6 | Substantial Affinity | Lower than for FKBP51 | [2] |

Signaling Pathways Modulated by FKBP51

FKBP51 is a critical node in several signaling pathways. Its inhibition by this compound can therefore have profound effects on cellular function.

Glucocorticoid Receptor (GR) Signaling

FKBP51 acts as a negative regulator of the glucocorticoid receptor. It binds to the Hsp90-GR complex, reducing the receptor's affinity for cortisol and hindering its nuclear translocation[3][4]. Upon hormone binding, FKBP51 is displaced by FKBP52, which facilitates the transport of the activated GR to the nucleus. By inhibiting FKBP51, this compound can enhance GR sensitivity.

AKT Signaling Pathway

FKBP51 functions as a scaffold protein that facilitates the interaction between the serine/threonine kinase AKT and the phosphatase PHLPP (PH domain and leucine-rich repeat protein phosphatase)[5]. This interaction promotes the dephosphorylation of AKT at Ser473, leading to its inactivation. By inhibiting FKBP51, this compound can disrupt this scaffolding function, potentially leading to increased AKT phosphorylation and activity.

NF-κB Signaling Pathway

The role of FKBP51 in the NF-κB signaling pathway is complex, with reports suggesting it can act as a scaffold to stabilize the IKK (IκB kinase) complex, thereby promoting NF-κB activation[3][6]. Upon inflammatory stimuli, a stable IKK complex phosphorylates IκB, leading to its degradation and the subsequent nuclear translocation of NF-κB (p50/p65) to activate gene transcription. Inhibition of FKBP51 by this compound could therefore attenuate NF-κB-mediated inflammatory responses.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

This competitive binding assay measures the displacement of a fluorescently labeled tracer from FKBP51 by this compound.

Materials:

-

Purified recombinant FKBP51 protein.

-

Fluorescently labeled tracer (e.g., a fluorescent analog of an FKBP binder).

-

This compound.

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Tween-20).

-

384-well black, low-volume microplates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add a fixed concentration of FKBP51 and the fluorescent tracer to each well.

-

Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with tracer only (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Measure fluorescence polarization using the plate reader.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the binding of this compound to FKBP51 in a cellular context by measuring changes in the thermal stability of the target protein.

Materials:

-

Cell line expressing endogenous FKBP51.

-

This compound.

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease inhibitors.

-

Equipment for heating cell lysates (e.g., PCR thermocycler).

-

SDS-PAGE and Western blotting reagents.

-

Anti-FKBP51 antibody.

Procedure:

-

Culture cells to a suitable confluency.

-

Treat cells with this compound or vehicle control for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in lysis buffer and lyse the cells.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes).

-

Centrifuge the heated lysates to pellet aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble FKBP51 in each sample by Western blotting.

-

A shift in the melting curve of FKBP51 in the presence of this compound indicates target engagement.

Neurite Outgrowth Assay

This cellular assay assesses the functional effect of this compound on neuronal differentiation.

Materials:

-

Neuronal cell line (e.g., Neuro-2a or SH-SY5Y).

-

Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin/streptomycin).

-

Differentiation medium (low serum).

-

This compound.

-

96-well cell culture plates.

-

Microscope with imaging capabilities.

-

Image analysis software.

Procedure:

-

Seed neuronal cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere and grow for 24 hours.

-

Replace the growth medium with differentiation medium containing various concentrations of this compound or vehicle control.

-

Incubate the cells for 24-48 hours to allow for neurite extension.

-

Fix and stain the cells if necessary (e.g., with an anti-β-III tubulin antibody).

-

Acquire images of the cells using a microscope.

-

Quantify neurite length and branching using image analysis software.

-

An increase in neurite outgrowth in the presence of this compound indicates inhibition of FKBP51's negative regulatory effect on this process.

Conclusion

This compound stands as a pivotal tool for the selective investigation of FKBP51 function. Its high potency and unprecedented selectivity provide a means to dissect the intricate roles of FKBP51 in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies, from fundamental biochemical characterization to cellular and in vivo functional assays. The continued exploration of this compound and its derivatives holds significant promise for the development of novel therapeutics for a range of debilitating disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Macrocyclic FKBP51 Ligands Define a Transient Binding Mode with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mcb.uconn.edu [mcb.uconn.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Biological Function of SAFit1 in Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SAFit1, a selective inhibitor of FK506-binding protein 51 (FKBP51), and its role in the modulation of the cellular stress response. It is intended for an audience with a strong background in molecular biology, pharmacology, and neuroscience.

Introduction: Targeting the Stress Response with this compound

The FK506-binding protein 51 (FKBP51) has been identified as a critical regulator of the mammalian stress response and a promising therapeutic target for stress-related psychiatric disorders like major depression.[1][2] FKBP51, encoded by the FKBP5 gene, is an intracellular protein that functions as a co-chaperone for heat shock protein 90 (Hsp90) and plays a significant role in regulating steroid hormone receptor activity, particularly the glucocorticoid receptor (GR).[3][4]

This compound is a potent and highly selective small-molecule inhibitor of FKBP51.[1][5] Its development marked a significant advancement in the field, as previous ligands were unselective and could not differentiate between FKBP51 and its structurally similar but functionally distinct homolog, FKBP52.[1] This guide will delve into the mechanism of action of this compound, its effects on cellular and systemic stress pathways, and the experimental methodologies used to characterize its function.

Mechanism of Action: Selective Inhibition by Induced Fit

This compound achieves its remarkable selectivity for FKBP51 through a unique "induced-fit" mechanism.[1] Unlike other ligands, this compound binding induces a conformational change in a transient binding pocket of FKBP51.[3][6] This change, which involves the movement of key amino acid residues like Phenylalanine 67 (F67), is not favorable in the homologous FKBP52 protein.[1][7] This structural difference allows this compound to potently inhibit FKBP51 while largely sparing FKBP52, thus avoiding potential off-target effects.[1][2]

The selective binding of this compound to the peptidyl-prolyl isomerase (PPIase) domain of FKBP51 is central to its biological activity.[4] This inhibition directly interferes with FKBP51's ability to modulate the activity of its partner proteins, most notably the glucocorticoid receptor, which is a cornerstone of the stress response system.

Role in the Hypothalamic-Pituitary-Adrenal (HPA) Axis Stress Response

The HPA axis is the primary neuroendocrine system that governs the body's reaction to stress.[8] In response to a stressor, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH).[8] ACTH then acts on the adrenal glands to trigger the release of glucocorticoids, such as cortisol.[8]

FKBP51 plays a crucial role as a negative regulator within this system. It is part of the glucocorticoid receptor complex and, when bound, it reduces the receptor's affinity for cortisol, thereby dampening the downstream signaling and creating a negative feedback loop.[8] Genetic variants of FKBP5 that lead to higher FKBP51 expression can result in a dysregulated stress response, which is a risk factor for several psychiatric disorders.[2][8]

By selectively inhibiting FKBP51, this compound disrupts this negative regulation. The inhibition of FKBP51 by this compound reduces its inhibitory effect on the glucocorticoid receptor.[2] This enhances the negative feedback sensitivity of the HPA axis, leading to improved regulation of stress hormone secretion and better stress-coping behaviors, as observed in animal models.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity and application of this compound from various studies.

| Parameter | Value | Target/System | Reference |

| Binding Affinity (Ki) | 4 ± 0.3 nM | FKBP51 | [5] |

| Neurite Outgrowth Stimulation | 1 - 1000 nM | N2a, SH-SY5Y cells, primary hippocampal neurons | [5] |

| In Vivo Dosage (SAFit2) | 20 mg/kg body weight | Mice (Forced Swim Test) | [1] |

| In Vivo HPA Axis Modulation (SAFit2) | 20 mg/kg body weight | Mice (Dexamethasone/CRF Test) | [1] |

| PD-L1 Expression Reduction | 5, 25, or 50 nM | Glioma cells | [7] |

Note: SAFit2, a close analog of this compound with improved pharmacokinetic properties, is often used for in vivo studies.[7]

Effects on Neuronal Cells

Beyond its role in the HPA axis, this compound has demonstrated direct neurotrophic effects. Studies have shown that this compound potently stimulates neurite elongation in both neuroblastoma cell lines (N2a and SH-SY5Y) and in primary hippocampal neurons.[1][5] This suggests that FKBP51 inhibition may promote neuronal plasticity and resilience, which are often impaired in stress-related disorders. The enhancement of neurite outgrowth occurs in a dose-dependent manner and further supports the therapeutic potential of targeting FKBP51 for neurological and psychiatric conditions.[1][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.

Neurite Outgrowth Assay in Primary Neurons

This protocol is adapted from studies demonstrating the neurotrophic effects of this compound.[1]

-

Cell Preparation:

-

Dissect hippocampi from E18 mouse embryos.

-

Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.

-

Plate the primary hippocampal neurons on poly-L-lysine-coated coverslips or plates at a suitable density.

-

Culture the neurons in a neurobasal medium supplemented with B27 and L-glutamine.

-

-

Compound Treatment:

-

Incubation and Fixation:

-

Incubate the treated neurons for a specified period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Fix the cells using 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

-

-

Immunostaining and Imaging:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize neurites.

-

Use a fluorescently labeled secondary antibody for detection.

-

Mount the coverslips and acquire images using fluorescence microscopy.

-

-

Quantification:

-

Trace the length of the longest neurite for a significant number of neurons (>30) per condition using imaging software (e.g., ImageJ/Fiji).

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare neurite lengths between this compound-treated and control groups.

-

In Vivo Forced Swim Test (FST)

This protocol, used with the analog SAFit2, assesses antidepressant-like activity in mice.[1]

-

Animal Acclimation:

-

House male mice (e.g., C57BL/6) under standard conditions with a 12-hour light/dark cycle for at least one week before the experiment.

-

-

Drug Administration:

-

Forced Swim Test Procedure:

-

Place each mouse individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

-

Record the session (typically 6 minutes) via video for later analysis.

-

The first 2 minutes are often considered a habituation period and are excluded from the analysis.

-

Score the remaining 4 minutes for time spent immobile (floating) versus time spent struggling.

-

-

Data Analysis:

-

An increase in struggling time and a decrease in immobility time are interpreted as an antidepressant-like effect.

-

Use an appropriate statistical test (e.g., Student's t-test) to compare the behavior of the SAFit2-treated group with the vehicle control group.

-

Conclusion and Future Directions

This compound and its analogs represent a novel class of pharmacological tools and potential therapeutics for stress-related disorders. By selectively inhibiting FKBP51, these compounds enhance neuroendocrine feedback and promote neuronal health, addressing key biological alterations associated with conditions like major depression.[1] The detailed mechanisms and protocols outlined in this guide provide a foundation for researchers and drug developers to further explore the therapeutic potential of FKBP51 inhibition. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds for clinical use and identifying patient populations, potentially through genetic screening for FKBP5 variants, who would benefit most from this targeted therapeutic strategy.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. SAFit [psych.mpg.de]

- 3. Binding pocket stabilization by high-throughput screening of yeast display libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Many Faces of FKBP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Macrocyclic FKBP51 Ligands Define a Transient Binding Mode with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Role of FKBP5 and its genetic mutations in stress-induced psychiatric disorders: an opportunity for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SAFit1 in Promoting Neurite Outgrowth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of SAFit1, a selective inhibitor of FK506-binding protein 51 (FKBP51), and its significant role in promoting neurite outgrowth. By elucidating the underlying signaling pathways and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers investigating neuroregeneration and developing novel therapeutics for neurological disorders. The quantitative data presented herein demonstrates the potent neurotrophic effects of this compound, highlighting its potential as a valuable research tool and a promising candidate for drug development.

Introduction

Neurite outgrowth, the process of developing axons and dendrites, is fundamental to the formation and plasticity of neural circuits. Dysregulation of this process is implicated in various neurological disorders and injuries. The FK506-binding protein 51 (FKBP51) has emerged as a key negative regulator of neuronal growth. This compound, a highly selective small molecule inhibitor of FKBP51, has been shown to effectively promote neurite elongation in multiple neuronal cell types[1][2]. This guide details the mechanism of action of this compound, presents quantitative data on its effects, and provides comprehensive experimental protocols to facilitate further research in this area.

Quantitative Data on this compound-Induced Neurite Outgrowth

This compound has been demonstrated to dose-dependently stimulate neurite outgrowth in various neuronal models. The following tables summarize the key quantitative findings from studies investigating the effects of this compound and its close analog, SAFit2, on neurite elongation and branching.

Table 1: Effect of this compound on Neurite Outgrowth in Primary Hippocampal Neurons

| Cell Type | Treatment | Concentration | Outcome | Statistical Significance | Reference |

| Primary Hippocampal Neurons (E18 Mouse) | This compound | 100 nM | Significant increase in neurite outgrowth | P < 0.001 | [1] |

| Primary Hippocampal Neurons (E18 Mouse) | This compound | 1 - 1000 nM | Dose-dependent stimulation of neurite outgrowth | - | [3] |

Table 2: Dose-Dependent Effect of SAFit2 on Neurite Length and Branching in Primary Hippocampal Neurons

| Treatment | Concentration | Mean Neurite Length (relative to DMSO control) | Mean Number of Nodes (relative to DMSO control) | Reference |

| SAFit2 | 250 nM | ~1.5 | ~1.4 | [4] |

| SAFit2 | 500 nM | ~1.8 | ~1.6 | [4] |

| SAFit2 | 1000 nM | ~1.9 | ~1.7 | [4] |

| BDNF | 40 ng/mL | ~1.4 | ~1.3 | [4] |

Table 3: Effect of this compound on Neurite Outgrowth in Neuronal Cell Lines

| Cell Line | Treatment | Concentration Range | Outcome | Reference |

| N2a (Neuroblastoma) | This compound | 1 - 1000 nM | Potent stimulation of neurite outgrowth | [3] |

| SH-SY5Y (Neuroblastoma) | This compound | 1 - 1000 nM | Potent stimulation of neurite outgrowth | [3] |

Signaling Pathways Involved in this compound-Mediated Neurite Outgrowth

This compound promotes neurite outgrowth by inhibiting FKBP51, which in turn modulates downstream signaling pathways critical for neuronal growth and plasticity. The primary mechanisms involve the PI3K/Akt and NF-κB signaling cascades.

PI3K/Akt Pathway

FKBP51 is known to negatively regulate the PI3K/Akt pathway by acting as a scaffold for the phosphatase PHLPP, which dephosphorylates and inactivates Akt[5]. By inhibiting FKBP51, this compound disrupts this interaction, leading to increased Akt phosphorylation and activation. Activated Akt then phosphorylates downstream targets that promote cytoskeletal dynamics and protein synthesis necessary for neurite elongation.

NF-κB Pathway

FKBP51 has been shown to act as a scaffold for the IKK complex, a key regulator of the NF-κB pathway. This interaction is thought to be important for NF-κB activation. By inhibiting FKBP51, this compound may modulate NF-κB signaling, which plays a complex role in inflammation and neuronal survival that can indirectly influence neurite outgrowth. The precise role of NF-κB in this compound-mediated neurite outgrowth requires further investigation.

Experimental Protocols

The following protocols provide detailed methodologies for investigating the effect of this compound on neurite outgrowth.

Neurite Outgrowth Assay in SH-SY5Y Cells

This protocol describes the differentiation of SH-SY5Y neuroblastoma cells and the subsequent analysis of neurite outgrowth following this compound treatment.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Retinoic acid (RA)

-

This compound

-

Poly-D-lysine coated plates/coverslips

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI

-

Fluorescence microscope

-

Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Plating: Seed cells onto Poly-D-lysine coated plates or coverslips at a density that allows for individual neurite analysis (e.g., 2,500 cells/well in a 96-well plate).

-

Differentiation: After 24 hours, replace the medium with a low-serum (e.g., 1% FBS) medium containing 10 µM retinoic acid to induce differentiation. Culture for 3-5 days, changing the medium every 2 days.

-

This compound Treatment: Treat the differentiated cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 24-48 hours.

-

Immunostaining:

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Block with 5% BSA for 1 hour.

-

Incubate with anti-β-III tubulin antibody overnight at 4°C.

-

Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.

-

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Analyze the images using ImageJ with the NeuronJ plugin to measure total neurite length, number of primary neurites, and number of branch points per neuron.

Neurite Outgrowth Assay in Primary Hippocampal Neurons

This protocol details the isolation and culture of primary hippocampal neurons and the subsequent analysis of neurite outgrowth following this compound treatment.

Materials:

-

E18 mouse embryos

-

Dissection medium (e.g., Hibernate-E)

-

Papain or Trypsin

-

Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and Penicillin-Streptomycin)

-

Poly-D-lysine/Laminin coated plates/coverslips

-

This compound

-

(Follow steps for immunostaining, imaging, and quantification as in 4.1)

Procedure:

-

Neuron Isolation: Dissect hippocampi from E18 mouse embryos in cold dissection medium.

-

Dissociation: Enzymatically dissociate the tissue with papain or trypsin, followed by gentle mechanical trituration.

-

Plating: Plate the dissociated neurons onto Poly-D-lysine/Laminin coated plates or coverslips in plating medium.

-

This compound Treatment: After 24 hours, treat the neurons with various concentrations of this compound or vehicle control for 48 hours.

-

Analysis: Follow the immunostaining, imaging, and quantification steps as described for SH-SY5Y cells (protocol 4.1).

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol is for assessing the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt.

Materials:

-

Treated neuronal cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Akt, anti-total-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the treated neuronal cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt and total-Akt overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and normalize the p-Akt signal to the total-Akt signal.

Conclusion

This compound is a potent and selective inhibitor of FKBP51 that robustly promotes neurite outgrowth in both primary neurons and neuronal cell lines. Its mechanism of action involves the modulation of key signaling pathways, including the PI3K/Akt cascade. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in neuroregenerative medicine. Future studies should focus on elucidating the complete downstream signaling network and evaluating the in vivo efficacy of this compound in models of neurological disease and injury.

References

- 1. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. FKBP51 decreases cell proliferation and increases progestin sensitivity of human endometrial adenocarcinomas by inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FKBP51 Affects Cancer Cell Response to Chemotherapy by Negatively Regulating Akt - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to SAFit1's Effect on Glucocorticoid Receptor Signaling

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The FK506-binding protein 51 (FKBP51) is a critical co-chaperone that modulates the activity of the glucocorticoid receptor (GR), a key mediator of the stress response. Elevated FKBP51 levels are associated with glucocorticoid resistance and stress-related disorders, making it a compelling therapeutic target. SAFit1 is a potent and highly selective inhibitor of FKBP51. This document provides a comprehensive technical overview of the molecular mechanism by which this compound impacts glucocorticoid receptor signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations. By selectively inhibiting FKBP51, this compound effectively enhances GR sensitivity and downstream signaling, offering a promising tool for both research and the potential development of novel therapeutics for stress-related conditions.

Introduction: The Glucocorticoid Receptor and FKBP51

The Hypothalamic-Pituitary-Adrenal (HPA) axis is the central neuroendocrine system that governs the stress response, culminating in the release of glucocorticoids (GCs)[1]. These steroid hormones exert their effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor[2][3]. In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock protein 90 (Hsp90) and various co-chaperones, notably the immunophilins FKBP51 and its close homolog FKBP52[4][5][6].

FKBP51 and FKBP52 play opposing roles in regulating GR function. FKBP51, when bound to the GR-Hsp90 complex, decreases the receptor's affinity for glucocorticoids and impedes its translocation to the nucleus upon ligand binding[5][6]. Conversely, FKBP52 facilitates these processes, promoting GR signaling[6][7]. The expression of the FKBP5 gene, which encodes FKBP51, is induced by activated GR, creating an ultra-short negative feedback loop that dampens GR sensitivity[5][6]. An imbalance in this regulatory system, particularly the overexpression of FKBP51, is linked to GC resistance and is a risk factor for stress-related psychiatric disorders[5][7].

This compound (Selective Antagonist of FKBP51 by induced fit) was developed as a specific inhibitor to pharmacologically probe and modulate the function of FKBP51. Its high selectivity for FKBP51 over FKBP52 makes it an invaluable tool for dissecting the GR signaling pathway[7][8].

Mechanism of Action of this compound

This compound modulates GR signaling by directly targeting and inhibiting FKBP51. This action relieves the negative regulation that FKBP51 exerts on the glucocorticoid receptor.

-

Inactive State: In the absence of a glucocorticoid ligand, the GR is held in the cytoplasm in a mature, ligand-receptive conformation by the Hsp90 chaperone machinery. FKBP51 is typically bound to this complex, which reduces the GR's affinity for its ligand[6].

-

This compound Intervention: this compound, a peripheral-only FKBP51-inhibitor, binds with high affinity to the FK1 domain of FKBP51[1][8]. This binding induces a conformational change in FKBP51, preventing it from effectively interacting with the GR-Hsp90 heterocomplex[7].

-

GR Activation & Translocation: With FKBP51's inhibitory influence removed, the GR can more readily bind to glucocorticoids (e.g., cortisol, dexamethasone). Upon ligand binding, the GR dissociates from the chaperone complex, dimerizes, and translocates to the nucleus[5][6]. The displacement of FKBP51 is believed to be a key step, allowing for the recruitment of FKBP52, which facilitates interaction with the dynein motor protein complex for retrograde transport to the nucleus[5][9].

-

Gene Transcription: Inside the nucleus, the GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription[3][5][10].

By inhibiting FKBP51, this compound enhances the regulation of the HPA axis, restoring glucocorticoid sensitivity and improving stress-coping mechanisms[7].

Quantitative Data

The efficacy of this compound is rooted in its high binding affinity and remarkable selectivity for FKBP51 over the functionally opposing FKBP52. This selectivity is crucial for its mechanism of action, as non-selective inhibition would lead to unpredictable effects on GR signaling.

| Compound | Target | Binding Affinity (Ki) | Selectivity (over FKBP52) | Reference |

| This compound | FKBP51 | 4 ± 0.3 nM | >12,500-fold | [8] |

| FKBP52 | >50,000 nM | - | [8] |

Key Experimental Protocols

The following protocols describe standard methods used to elucidate the effects of this compound on the GR signaling pathway.

Co-Immunoprecipitation (Co-IP) for GR-FKBP51 Interaction

This assay is used to verify the physical interaction between GR and FKBP51 and to demonstrate that this compound can modulate this interaction.

Objective: To show that FKBP51 interacts with the GR heterocomplex and that this compound treatment reduces this association.

Methodology:

-

Cell Culture and Treatment: Culture cells expressing endogenous or overexpressed GR and FKBP51 (e.g., HEK293T or neuroblastoma SH-SY5Y cells). Treat cells with vehicle (DMSO) or this compound (e.g., 1 µM) for a specified time (e.g., 4-6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Centrifuge the lysates to pellet cell debris. Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Collect the pre-cleared lysate and incubate it overnight at 4°C with an antibody against the "bait" protein (e.g., anti-GR antibody).

-

Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the "prey" protein (e.g., anti-FKBP51) and the "bait" protein (anti-GR) to confirm a successful pulldown. A reduced FKBP51 signal in the this compound-treated lane indicates disruption of the GR-FKBP51 interaction.

Luciferase Reporter Gene Assay for GR Transcriptional Activity

This assay quantifies the transcriptional activity of GR at GREs. It is used to measure the functional consequence of this compound treatment on GR signaling.

Objective: To determine if this compound enhances glucocorticoid-induced gene expression.

Methodology:

-

Cell Culture and Transfection: Seed cells (e.g., HeLa or A549) in multi-well plates. Co-transfect the cells with two plasmids:

-

A reporter plasmid containing a firefly luciferase gene downstream of a promoter with multiple GREs.

-

A control plasmid containing a Renilla luciferase gene driven by a constitutive promoter (e.g., CMV) to normalize for transfection efficiency and cell viability.

-

-

Compound Treatment: After 24 hours, replace the medium. Pre-treat cells with this compound or vehicle for 1-2 hours. Then, stimulate with a GR agonist (e.g., dexamethasone at various concentrations) for 16-24 hours.

-

Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

-

Luminometry:

-

Transfer the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence (Signal A).

-

Add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) which quenches the firefly signal and initiates the Renilla reaction. Measure the luminescence (Signal B).

-

-

Data Analysis: Calculate the ratio of firefly to Renilla luminescence (A/B) for each well. An increase in this ratio in this compound-treated cells compared to vehicle indicates enhanced GR transcriptional activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation[11][12].

Objective: To provide direct evidence that this compound binds to FKBP51 inside intact cells.

Methodology:

-

Cell Treatment: Treat cultured cells with either vehicle or a saturating concentration of this compound for 1 hour.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen followed by a 25°C water bath).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

-

Protein Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of FKBP51 using Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble FKBP51 as a function of temperature. A shift of the melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control confirms target engagement.

GR Nuclear Translocation Assay by Immunofluorescence

This imaging-based assay visualizes the subcellular localization of GR and quantifies its movement into the nucleus upon stimulation.

Objective: To determine if this compound potentiates glucocorticoid-induced nuclear translocation of GR.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips. Pre-treat with this compound or vehicle, then stimulate with a GR agonist (e.g., 100 nM dexamethasone) for a specific time (e.g., 30-60 minutes).

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

-

Immunostaining: Block non-specific binding with blocking buffer (e.g., BSA or serum). Incubate with a primary antibody against GR. After washing, incubate with a fluorescently-labeled secondary antibody.

-

Nuclear Staining and Mounting: Stain the nuclei with a DNA dye like DAPI. Mount the coverslips on microscope slides.

-

Microscopy and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the GR signal in a large number of cells. An increased ratio in this compound-treated cells would indicate enhanced nuclear translocation.

Conclusion and Future Directions

This compound is a powerful chemical probe that acts as a highly selective antagonist of FKBP51. By binding to FKBP51, this compound disrupts the inhibitory interaction between the co-chaperone and the glucocorticoid receptor. This leads to a potentiation of GR signaling, characterized by increased ligand binding affinity, enhanced nuclear translocation, and greater transcriptional activity at GRE-regulated genes. The data and protocols presented in this guide underscore the utility of this compound in dissecting the complex regulation of the HPA axis. For drug development professionals, the selective targeting of FKBP51 by this compound represents a promising strategy for developing novel therapeutics aimed at correcting glucocorticoid receptor resistance in stress-related, metabolic, and inflammatory diseases. Future research should continue to explore the in vivo efficacy and safety profile of this compound and its derivatives in relevant animal models.

References

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Many Faces of FKBP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SAFit [psych.mpg.de]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mcb.uconn.edu [mcb.uconn.edu]

- 10. Repression of DNA-binding dependent glucocorticoid receptor-mediated gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

The discovery and development of SAFit compounds

An In-depth Technical Guide to the Discovery and Development of SAFit Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The FK506-binding protein 51 (FKBP51) has emerged as a critical regulator of the mammalian stress response and a promising therapeutic target for stress-related psychiatric disorders, chronic pain, and metabolic diseases. A significant breakthrough in targeting this protein was the discovery of SAFit (Selective Antagonist of FKBP51 by induced fit) compounds, the first potent and highly selective inhibitors of FKBP51. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of SAFit1 and SAFit2, which have become gold-standard chemical probes for investigating FKBP51 biology. The unique "induced-fit" mechanism by which these compounds achieve remarkable selectivity over the closely related homolog FKBP52 is a central focus. This document details key experimental protocols, summarizes critical quantitative data, and visualizes the underlying biological pathways and scientific logic that guided the development of this important class of molecules.

Introduction: The FKBP51 Challenge

FKBP51 (encoded by the FKBP5 gene) is a co-chaperone protein that, in concert with Heat shock protein 90 (Hsp90), regulates the activity of steroid hormone receptors, most notably the glucocorticoid receptor (GR).[1][2] High levels of FKBP51 inhibit GR signaling, leading to reduced sensitivity to glucocorticoids like cortisol and impaired negative feedback of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[3][4] This mechanism has linked FKBP51 to the pathophysiology of major depression and post-traumatic stress disorder (PTSD).[3][5]

Despite its therapeutic potential, drug discovery for FKBP51 was historically hindered by the difficulty of achieving selectivity against its structural homolog, FKBP52.[6] FKBP51 and FKBP52 share a highly conserved binding site but often have opposing biological functions.[1] Therefore, the development of selective FKBP51 inhibitors was essential to pharmacologically probe its function and validate it as a drug target.

Discovery of SAFit Compounds: An Induced-Fit Breakthrough

The discovery of this compound and SAFit2 marked a turning point in FKBP51 pharmacology.[6][7] These compounds were developed from earlier leads, iFit1 and iFit2, which showed weak but selective affinity for FKBP51.[7] Crystallographic studies of the FKBP51-iFit1 complex revealed the key to this selectivity: an "induced-fit" binding mechanism.[1][7]

Unlike conventional ligands, SAFit compounds bind to a transient, or temporary, binding pocket in FKBP51.[4][8] This binding induces a conformational "flip" in the phenylalanine residue at position 67 (Phe67), creating a unique pocket that is energetically unfavorable for FKBP52 to adopt.[1][8] This induced-fit mechanism is the structural basis for the compounds' high selectivity. Subsequent optimization of the initial leads, including the replacement of an allyl group with a cyclohexyl group, led to the development of SAFit2, which possesses a well-balanced profile of potency, selectivity, and pharmacokinetic properties suitable for in vivo studies.[8]

Logical Workflow: From Observation to Optimized Lead

Caption: Logical workflow for the discovery and optimization of SAFit compounds.

Quantitative Data Summary

The pharmacological profile of SAFit compounds has been extensively characterized. SAFit2, the most widely used tool compound, demonstrates high potency for FKBP51 and exceptional selectivity over FKBP52 and other immunophilins.

| Compound | Target | Assay Type | Affinity / Potency | Selectivity | Reference |

| SAFit2 | FKBP51 | Fluorescence Polarization (FP) | Kd = 6 nM ± 2 nM | >10,000-fold vs. FKBP52 | [8] |

| FKBP52 | Fluorescence Polarization (FP) | >60,000 nM | - | [8] | |

| FKBP12 | NanoBRET | Substantial intracellular binding | Lower than for FKBP51 | [9] | |

| Sigma 2 Receptor | Radioligand Binding | Ki = 226 nM | Off-target | [8] | |

| Histamine H4 Receptor | Radioligand Binding | Ki = 3382 nM | Off-target | [8] |

Table 1: In Vitro Binding Profile of SAFit2.

| Parameter | Species | Dose & Route | Result | Reference |

| Plasma Concentration | Mouse | 20 mg/kg, i.p. (twice daily) | Stable plasma levels of ~2 µg/mL | [8] |

| Brain Levels | Mouse | Acute i.p. injection | Total brain levels >80 ng/g for at least 3h | [8] |

Table 2: In Vivo Pharmacokinetic Parameters of SAFit2.

Signaling Pathway: Modulation of the HPA Axis

FKBP51 is a key negative regulator of the glucocorticoid receptor (GR), which is central to the HPA axis negative feedback loop. In an unliganded state, the GR resides in the cytoplasm within a multi-protein chaperone complex that includes Hsp90 and an immunophilin, which can be either FKBP51 or FKBP52.

When FKBP51 is part of the complex, it decreases the GR's affinity for cortisol.[2] Upon cortisol binding, FKBP51 impairs the translocation of the GR to the nucleus, thus dampening the transcriptional regulation of glucocorticoid-responsive genes and weakening the feedback signal that shuts down the stress response.

SAFit compounds inhibit FKBP51, preventing its incorporation into the GR-Hsp90 complex. This favors the binding of FKBP52, which facilitates GR-cortisol binding and nuclear translocation.[1] The ultimate effect is an enhancement of GR sensitivity, restoration of HPA axis negative feedback, and a reduction in stress-related behaviors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. FKBP51 – a selective modulator of glucocorticoid and androgen sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - The glucocorticoid receptor–FKBP51 complex contributes to fear conditioning and posttraumatic stress disorder [jci.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Selective inhibitors of the FK506-binding protein 51 by induced fit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of NanoBRET-Binding Assays for FKBP-Ligand Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

SAFit1: A Selective FKBP51 Inhibitor with Antidepressant Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The FK506-binding protein 51 (FKBP51) has been identified as a significant risk factor for stress-related psychiatric conditions, including major depressive disorder.[1][2] Its role in modulating the cellular stress response, primarily through its interaction with the glucocorticoid receptor (GR), has made it a compelling target for the development of novel antidepressants.[1] However, the therapeutic potential of targeting FKBP51 has been historically hindered by the difficulty in achieving selectivity over its structurally similar but functionally opposing homolog, FKBP52.[2] The development of SAFit1, a potent and highly selective inhibitor of FKBP51, represents a significant breakthrough in this field, offering a novel mechanistic approach for treating stress-related disorders.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, supporting quantitative data, and detailed experimental protocols relevant to its study.

Mechanism of Action

This compound is a selective antagonist of FKBP51 that operates through an "induced-fit" mechanism.[2] This mechanism allows this compound to bind to a transient binding pocket in FKBP51 that is not favorably formed in FKBP52, thus conferring its high selectivity.[3] The binding of this compound to FKBP51 induces a conformational change in the protein, specifically involving the displacement of the F67 side chain, which creates the binding pocket.[4]

The primary downstream effect of this compound's inhibition of FKBP51 is the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the body's stress response.[5] FKBP51 acts as a co-chaperone of heat shock protein 90 (Hsp90) and is involved in regulating the activity of steroid hormone receptors like the glucocorticoid receptor.[4] By inhibiting FKBP51, this compound reduces the inhibitory effect of FKBP51 on the glucocorticoid receptor.[5] This enhances the negative feedback regulation of the HPA axis, leading to improved stress-coping behaviors.[2][5] Furthermore, FKBP51 is suggested to be involved in the protein kinase B (Akt) signaling pathway.[6][7]

Signaling Pathway of this compound Action

Caption: this compound signaling pathway in the context of the stress response.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound and its analogs.

Table 1: Binding Affinity of this compound

| Compound | Target | Ki (nM) |

| This compound | FKBP51 | 4 ± 0.3 |

Data sourced from MedchemExpress.[8]

Table 2: In Vitro Effects of this compound on Neurite Outgrowth

| Cell Line | Treatment | Concentration Range | Outcome |

| N2a | This compound | 1-1000 nM | Potent stimulation of neurite outgrowth |

| SH-SY5Y | This compound | 1-1000 nM | Potent stimulation of neurite outgrowth |

| Primary Hippocampal Neurons | This compound | 1-1000 nM | Potent stimulation of neurite outgrowth |

Data sourced from MedchemExpress and Gaali et al., 2015.[2][8]

Table 3: In Vivo Effects of SAFit2 (a close analog of this compound)

| Animal Model | Treatment | Dosage | Behavioral Test | Outcome |

| Mice | SAFit2 | 20 mg/kg | Forced Swim Test | Increased struggling time, indicating an antidepressant-like effect |

| Mice | SAFit2 | 20 mg/kg | Dexamethasone-CRF Test | Enhanced suppression of the HPA axis |

Data sourced from Gaali et al., 2015.[2]

Experimental Protocols

Neurite Outgrowth Assay

This protocol is based on methodologies described for assessing the effects of this compound on neuronal cell lines and primary neurons.[2]

Objective: To quantify the effect of this compound on the growth of neurites in cultured neuronal cells.

Materials:

-

Neuronal cell line (e.g., N2a or SH-SY5Y) or primary hippocampal neurons.

-

Cell culture medium appropriate for the chosen cell type.

-

This compound stock solution (in DMSO).

-

Vehicle control (DMSO).

-

Plates or dishes suitable for cell culture and imaging.

-

Microscope with imaging capabilities.

-

Image analysis software.

Workflow:

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. researchgate.net [researchgate.net]

- 3. Macrocyclic FKBP51 Ligands Define a Transient Binding Mode with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding pocket stabilization by high-throughput screening of yeast display libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SAFit [psych.mpg.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Understanding the Structure-Activity Relationship of SAFit1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SAFit1, a selective inhibitor of the FK506-binding protein 51 (FKBP51). FKBP51 is a promising therapeutic target for a range of stress-related and metabolic disorders, and understanding the molecular interactions that govern inhibitor potency and selectivity is crucial for the development of novel therapeutics. This document details the quantitative SAR data for this compound and its analogs, provides methodologies for key experiments, and visualizes the complex signaling pathways and experimental workflows involved in its study.

Introduction to this compound and its Target, FKBP51

The FK506-binding protein 51 (FKBP51) is a co-chaperone of the 90 kDa heat shock protein (Hsp90) and a critical regulator of the glucocorticoid receptor (GR) signaling pathway.[1][2] Its involvement in stress response, mood disorders, chronic pain, and metabolic diseases has made it an attractive drug target.[3][4] The development of selective inhibitors for FKBP51 has been challenging due to the high structural homology with its close counterpart, FKBP52, which often has opposing physiological roles.

SAFit (Selective Antagonists of FKBP51 by induced fit) compounds represent a class of inhibitors that achieve remarkable selectivity for FKBP51.[3] this compound was one of the first potent and highly selective inhibitors of FKBP51 to be discovered.[5][6] Its mechanism of action relies on an "induced-fit" model, where it binds to and stabilizes a transient, "open" conformation of the FKBP51 active site that is not readily adopted by FKBP52.[3] This guide delves into the structural features of this compound and its analogs that are critical for this selective binding and potent inhibition.

Structure-Activity Relationship (SAR) of this compound Analogs

The core structure of this compound can be divided into three key regions: a "top group," a pipecolic acid core, and a "bottom group" which includes a selectivity-inducing moiety and an aryl group. The following table summarizes the quantitative SAR data for a selection of this compound analogs, highlighting the impact of modifications in these regions on binding affinity for FKBP51.

| Compound ID | R1 (Top Group) | R2 (Selectivity-Inducing Moiety) | R3 (Aryl Moiety) | Ki (nM) for FKBP51 | Selectivity vs. FKBP52 (Ki FKBP52 / Ki FKBP51) | Reference |

| This compound | 3,3-dimethyl-2-oxopentanoyl | Cyclohexyl | 3,4,5-trimethoxyphenyl | 4 ± 0.3 | >12500 | [7] |

| SAFit2 | (4-methyl-1-piperazinyl)carbonyl | Cyclohexyl | 3,4,5-trimethoxyphenyl | 1.5 | >10000 | [8] |

| Analog 1 | Benzoyl | Cyclohexyl | 3,4,5-trimethoxyphenyl | 18 | High | [9] |

| Analog 2 | Acetyl | Cyclohexyl | 3,4,5-trimethoxyphenyl | 250 | High | [9] |

| Analog 3 | 3,3-dimethyl-2-oxopentanoyl | Isopropyl | 3,4,5-trimethoxyphenyl | 120 | Moderate | [9] |

| Analog 4 | 3,3-dimethyl-2-oxopentanoyl | Cyclopentyl | 3,4,5-trimethoxyphenyl | 15 | High | [9] |

| Analog 5 | 3,3-dimethyl-2-oxopentanoyl | Cyclohexyl | Phenyl | 50 | Moderate | [10] |

| Analog 6 | 3,3-dimethyl-2-oxopentanoyl | Cyclohexyl | 4-methoxyphenyl | 20 | High | [10] |

Key SAR Insights:

-

The Cyclohexyl Moiety is Crucial for Selectivity: Replacement of the cyclohexyl group (R2) with smaller alkyl groups like isopropyl leads to a significant drop in both potency and selectivity. This bulky group is essential for inducing the conformational change in FKBP51 that prevents FKBP52 from binding.

-

The Top Group Influences Potency: Modifications to the "top group" (R1) can significantly impact binding affinity. The 3,3-dimethyl-2-oxopentanoyl group in this compound and the (4-methyl-1-piperazinyl)carbonyl group in SAFit2 are well-tolerated and contribute to high potency. Simpler groups like acetyl lead to a substantial decrease in affinity.

-

The Trimethoxyaryl Moiety Enhances Potency: The 3,4,5-trimethoxyphenyl group (R3) is a key contributor to the high potency of this compound and SAFit2. Removal or alteration of the methoxy groups generally leads to a decrease in binding affinity.

Signaling Pathways Modulated by FKBP51

FKBP51 is a hub protein involved in multiple signaling cascades. Its inhibition by this compound can therefore have wide-ranging cellular effects. The following diagrams illustrate the key signaling pathways influenced by FKBP51.

Caption: FKBP51's role in the glucocorticoid receptor signaling pathway.

Caption: FKBP51's scaffolding role in the NF-κB signaling pathway.

Caption: FKBP51 as a scaffold protein in the AKT-PHLPP signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to SAR studies. Below are the methodologies for key assays used in the characterization of this compound and its analogs.

Fluorescence Polarization (FP) Competition Assay for FKBP51 Binding

This assay is used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to displace a fluorescently labeled tracer from the FKBP51 active site.

Materials:

-

Recombinant human FKBP51 protein

-

Fluorescent tracer (e.g., a fluorescein-labeled SAFit analog)

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

Test compounds (this compound and analogs) dissolved in DMSO

-

384-well, low-volume, black, round-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Reagents:

-

Dilute recombinant FKBP51 to a final concentration of 10 nM in Assay Buffer.

-

Dilute the fluorescent tracer to a final concentration of 1 nM in Assay Buffer.

-

Prepare a serial dilution of the test compounds in DMSO, and then dilute further in Assay Buffer to the desired final concentrations (typically from 1 pM to 100 µM). The final DMSO concentration in the assay should be kept below 1%.

-

-

Assay Setup:

-

Add 5 µL of the diluted test compound solutions to the wells of the 384-well plate.

-

Add 5 µL of the 10 nM FKBP51 solution to each well.

-

Add 5 µL of the 1 nM fluorescent tracer solution to each well.

-

For control wells:

-

Maximum Polarization (Pmax): 5 µL Assay Buffer, 5 µL 10 nM FKBP51, 5 µL 1 nM tracer.

-

Minimum Polarization (Pmin): 5 µL Assay Buffer, 5 µL Assay Buffer, 5 µL 1 nM tracer.

-

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

-

Data Analysis:

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer), where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is its dissociation constant.

-

NanoBRET™ Target Engagement Assay for Intracellular FKBP51 Binding

This assay measures the binding of test compounds to FKBP51 within living cells, providing a more physiologically relevant assessment of target engagement.

Materials:

-

HEK293T cells

-

Plasmid encoding FKBP51-NanoLuc® fusion protein

-

Transfection reagent (e.g., Lipofectamine® 3000)

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Tracer (a fluorescently labeled this compound analog that can enter cells)

-

NanoBRET™ Nano-Glo® Substrate

-

White, 96-well, flat-bottom cell culture plates

-

Luminescence plate reader with 460 nm and >600 nm filters

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.

-

Transfect the cells with the FKBP51-NanoLuc® plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

24 hours post-transfection, prepare serial dilutions of the test compounds in Opti-MEM™.

-

Remove the culture medium from the cells and replace it with the compound dilutions.

-

Incubate the plate at 37°C and 5% CO2 for 2 hours.

-

-

Tracer and Substrate Addition:

-

Prepare a solution containing the NanoBRET™ Tracer and the Nano-Glo® Substrate in Opti-MEM™.

-

Add this solution to each well of the plate.

-

-

Measurement:

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-